2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a nitrobenzoate group, and a methoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-(piperidine-1-carbothioyl)phenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate
- 2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 2-nitrobenzoate
Uniqueness
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H20N2O5S/c1-26-18-13-15(19(28)21-11-3-2-4-12-21)7-10-17(18)27-20(23)14-5-8-16(9-6-14)22(24)25/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
PTBORRPVDCHVEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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